molecular formula C16H15F2N3O2 B2573079 N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide CAS No. 2380142-64-1

N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide

Número de catálogo B2573079
Número CAS: 2380142-64-1
Peso molecular: 319.312
Clave InChI: OSQDKXSIFAXVKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as DFP-10917, is a novel azetidine-based compound that has gained attention in recent years due to its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.

Mecanismo De Acción

The exact mechanism of action of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide can induce the accumulation of misfolded and damaged proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has also been shown to induce autophagy, a process by which cells digest and recycle their own components.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in lab experiments is its broad activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Direcciones Futuras

There are a number of future directions for research on N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. One area of investigation is the development of more potent and selective proteasome inhibitors based on the structure of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Additionally, the potential use of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in combination with other cancer treatments is also being explored.

Métodos De Síntesis

The synthesis of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves the reaction of 2,6-difluorobenzaldehyde with pyridine-3-carboxylic acid, followed by reduction and subsequent coupling with azetidine-1-carboxylic acid. The final product is obtained through purification and isolation of the compound.

Aplicaciones Científicas De Investigación

N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has shown activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.

Propiedades

IUPAC Name

N-(2,6-difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-13-4-1-5-14(18)15(13)20-16(22)21-8-11(9-21)10-23-12-3-2-6-19-7-12/h1-7,11H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQDKXSIFAXVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=C(C=CC=C2F)F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.